chemical structure of 2-Oxa-6-azaspiro[3.4]octane hemioxalate
chemical structure of 2-Oxa-6-azaspiro[3.4]octane hemioxalate
Technical Guide: Chemical Structure & Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Part 1: Executive Technical Summary
2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1408075-00-2 for the salt form) represents a high-value spirocyclic building block in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy scaffolds ("flatland") to improve solubility and metabolic stability, spirocyclic systems like this have emerged as critical bioisosteres.
This molecule features a spiro[3.4] junction fusing a four-membered oxetane ring and a five-membered pyrrolidine ring. The "hemioxalate" designation indicates a stoichiometric salt form where two molar equivalents of the spiro-base are neutralized by one molar equivalent of oxalic acid, forming a stable, crystalline lattice ideal for storage and handling compared to the often volatile or hygroscopic free base.
Part 2: Structural Elucidation & Physicochemical Profile
Nomenclature and Topology
The IUPAC name derives from the spiro-fusion of two rings sharing a single carbon atom (C4).
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Ring A (Oxetane): A 4-membered ether. The "2-Oxa" designation implies the oxygen is located at position 2, separated from the spiro center by methylene groups (C1 and C3).
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Ring B (Pyrrolidine): A 5-membered amine. The "6-Aza" designation places the nitrogen at position 6.
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Stereochemistry: The molecule is achiral due to the plane of symmetry passing through the oxygen, the spiro-carbon, and the nitrogen (assuming the N-substituent allows rapid inversion or is planar).
Salt Stoichiometry (Hemioxalate)
The hemioxalate salt consists of the protonated secondary amine and the oxalate dianion (or semi-protonated network) in a 2:1 ratio .
| Component | Formula | MW ( g/mol ) | Molar Ratio |
| Free Base | 113.16 | 2 | |
| Oxalic Acid | 90.03 | 1 | |
| Hemioxalate Salt | 316.35 | - |
Computed Physicochemical Properties (Free Base)
| Property | Value | Implication for MedChem |
| cLogP | -0.3 to 0.1 | Highly polar; excellent for lowering lipophilicity. |
| TPSA | ~21 | Good membrane permeability; low polar surface area penalty. |
| Fsp3 | 1.0 | Maximizes 3D-character; improves solubility/selectivity. |
| pKa (Conj. Acid) | ~10.5 | Basic secondary amine; forms stable salts with weak acids. |
Part 3: Synthetic Methodology
The synthesis of 2-oxa-6-azaspiro[3.4]octane presents a challenge: constructing a strained oxetane ring fused to a pyrrolidine. The most robust industrial route involves the cyclization of a gem-disubstituted diol .
Retrosynthetic Analysis
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Target: 2-Oxa-6-azaspiro[3.4]octane.
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Disconnection: C-O bond of the oxetane.
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Precursor: 3,3-Bis(hydroxymethyl)pyrrolidine.
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Starting Material: Diethyl malonate and N-protected glycine equivalent or similar cycloaddition precursors.
Step-by-Step Protocol
Step 1: Construction of the Pyrrolidine Core
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Reagents: N-Benzyl-glycine ester + Alkyl acrylate (via 1,3-dipolar cycloaddition or Michael addition sequences)
N-Benzyl-3,3-dicarboxypyrrolidine derivative. -
Alternative: Alkylation of malonate with 2-chloro-N-(chloromethyl)-N-protected-ethanamine.
Step 2: Reduction to the Diol
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Reagents:
(Lithium Aluminum Hydride) in THF. -
Process: The diester functionality at the C3 position of the pyrrolidine is reduced to a gem-bis(hydroxymethyl) group.
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Intermediate: N-Benzyl-3,3-bis(hydroxymethyl)pyrrolidine.
Step 3: Oxetane Ring Closure (The Critical Step)
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Mechanism: Intramolecular Williamson Ether Synthesis.
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Protocol:
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Treat the diol with 1 equivalent of n-Butyllithium (
-BuLi) or NaH to form the mono-alkoxide. -
Add 1 equivalent of Tosyl Chloride (TsCl) to selectively activate one hydroxyl group.
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Heat to promote displacement of the tosylate by the remaining hydroxyl group.
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Outcome: Formation of the 4-membered oxetane ring spiro-fused to the pyrrolidine.
Step 4: Deprotection and Salt Formation
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Deprotection: Hydrogenolysis (
, Pd/C) to remove the benzyl group (or TFA if Boc-protected). -
Salt Formation: Dissolve the free base oil in EtOH/EtOAc. Add 0.5 equivalents of anhydrous oxalic acid dissolved in hot EtOH. Cool slowly to crystallize the hemioxalate.
Part 4: Visualization of Pathways
Figure 1: Synthetic Workflow & Salt Lattice Logic
Caption: Synthesis of the spiro-oxetane core via diol cyclization, culminating in the 2:1 hemioxalate salt formation.
Part 5: Analytical Characterization (Expected Data)
To validate the structure, the following analytical signatures are diagnostic:
1.
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Oxetane Protons: A distinct set of signals for the oxetane
groups. Due to the spiro center, these appear as a set of doublets or multiplets around 4.2–4.6 ppm. -
Pyrrolidine Protons: The
adjacent to Nitrogen appears around 3.0–3.5 ppm. The isolated (C7) appears as a multiplet. -
Oxalate Singlet: A broad singlet (often exchanged/invisible or very downfield) for the acid protons, but the stoichiometry is best confirmed by elemental analysis or integration relative to the base.
2. Mass Spectrometry (LC-MS):
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ESI+: m/z = 114.1
(Base peak). -
Note: The oxalate counterion is usually not observed in positive mode ESI, or appears as a separate peak in negative mode (m/z 89).
3. X-Ray Powder Diffraction (XRPD):
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The hemioxalate should show a distinct crystalline pattern, unlike the amorphous or oily free base. This crystallinity is the primary driver for using this salt form in drug development supplies.
Part 6: Applications in Drug Discovery
6.1 Bioisosterism The 2-oxa-6-azaspiro[3.4]octane scaffold is a conformational restrictor .
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Gem-Dimethyl Replacement: It acts as a rigidified analogue of a gem-dimethyl group or a cyclic analogue of a morpholine derivative.
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Vector Positioning: The spiro-fusion forces the substituents on the nitrogen to exit at a specific vector relative to the oxetane "head," allowing precise probing of binding pockets.
6.2 Metabolic Stability
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Oxetane Effect: The oxetane ring is metabolically robust compared to larger ethers. It also lowers the
of the adjacent amine slightly (through inductive effects) compared to a pure pyrrolidine, potentially improving permeability and reducing hERG liability. -
Increase: Increasing the fraction of
carbons correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry.Angewandte Chemie International Edition , 49(20), 3524–3527. Link
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews , 114(16), 8257–8322. Link
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Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.Angewandte Chemie International Edition , 49(48), 8979–8982. Link
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PubChem Database. (2023). 2-Oxa-6-azaspiro[3.4]octane hemioxalate (Compound Summary).National Center for Biotechnology Information. Link
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Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[1][2]Current Topics in Medicinal Chemistry , 12(14), 1468-1480. Link
